Plumbagin

Catalog No.
S539881
CAS No.
481-42-5
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumbagin

CAS Number

481-42-5

Product Name

Plumbagin

IUPAC Name

5-Hydroxy-2-methylnaphthalene-1,4-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N

SMILES

O=C1C(C)=CC(C2=C1C=CC=C2O)=O

Solubility

Soluble in DMSO

Synonyms

2-methyl-5-hydroxy-1,4-naphthoquinone, 5-hydroxy-2-methyl-1,4-naphthoquinone, plumbagin

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O

Description

The exact mass of the compound Plumbagin is 188.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Plumbagin is a naturally occurring naphthoquinone, a type of organic compound, found in various plant families including Plumbaginaceae (e.g., Dyer's Rocket), Droseraceae (e.g., Sundews), and Ebenaceae (e.g., Ebony) [PubMed Central article on Plumbagin: A Potential Candidate for Future Research and Development, ]. Scientific research has shown promise for plumbagin as a therapeutic agent for a variety of chronic diseases due to its diverse biological effects. Here's a closer look at its potential applications:

Anticancer Properties

Plumbagin has garnered significant interest for its potential in cancer treatment. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines both in laboratory settings (in vitro) and in animal models (in vivo) [PubMed Central article on Anticancer Properties and Pharmaceutical Applications of Plumbagin: A Review, ]. This anticancer activity appears to be mediated through multiple mechanisms, including inducing cell death (apoptosis) and self-digestion (autophagy), disrupting the cell cycle, hindering the spread of cancer cells (metastasis), and inhibiting the formation of new blood vessels that tumors require for growth (angiogenesis) [PubMed Central article on Anticancer Properties and Pharmaceutical Applications of Plumbagin: A Review, ].

Further research is exploring how plumbagin modulates specific signaling pathways within cancer cells, such as PI3K/Akt/mTOR, AMPK, and Ras, which play a crucial role in cell growth and survival [PubMed Central article on Anticancer Properties and Pharmaceutical Applications of Plumbagin: A Review, ].

Other Therapeutic Applications

Beyond cancer, research suggests plumbagin may have potential benefits for various other health conditions. These include:

  • Antibacterial properties: Studies indicate plumbagin may be effective against certain bacterial strains [ResearchGate article on (PDF) Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties, ].
  • Anti-inflammatory properties: Plumbagin's anti-inflammatory properties may be useful in managing conditions like arthritis and inflammatory bowel disease, although more research is needed [ResearchGate article on (PDF) Plumbagin, a Natural Compound with Several Biological Effects and Anti-inflammatory Properties, ].
  • Diabetes management: Some studies suggest plumbagin may have potential in regulating blood sugar levels [PubMed Central article on Plumbagin: A Potential Candidate for Future Research and Development, ].
  • Cardiovascular health: Early research suggests plumbagin may play a role in protecting heart health, but further investigation is needed [PubMed Central article on Plumbagin: A Potential Candidate for Future Research and Development, ].

It's important to note that most of this research is in pre-clinical stages, and more studies are necessary to determine the safety and efficacy of plumbagin in humans.

Challenges and Future Directions

Despite its promising potential, significant challenges need to be addressed before plumbagin can be translated into clinical use. These challenges include its limited solubility and bioavailability (absorption by the body), which can hinder its effectiveness when administered orally [PubMed Central article on Plumbagin: A Potential Candidate for Future Research and Development, ]. Additionally, research suggests potential for mild toxicity, highlighting the need for thorough safety assessments [PubMed Central article on Plumbagin: A Potential Candidate for Future Research and Development, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

188.0473

Appearance

Solid powder

Melting Point

78.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YAS4TBQ4OQ

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (99.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

481-42-5

Wikipedia

Plumbagin

Dates

Modify: 2023-08-15
1: Kapur A, Beres T, Rathi K, Nayak AP, Czarnecki A, Felder M, Gillette A, Ericksen SS, Sampene E, Skala MC, Barroilhet L, Patankar MS. Oxidative stress via inhibition of the mitochondrial electron transport and Nrf-2-mediated anti-oxidative response regulate the cytotoxic activity of plumbagin. Sci Rep. 2018 Jan 18;8(1):1073. doi: 10.1038/s41598-018-19261-w. PubMed PMID: 29348410.
2: Cao YY, Yu J, Liu TT, Yang KX, Yang LY, Chen Q, Shi F, Hao JJ, Cai Y, Wang MR, Lu WH, Zhang Y. Plumbagin inhibits the proliferation and survival of esophageal cancer cells by blocking STAT3-PLK1-AKT signaling. Cell Death Dis. 2018 Jan 16;9(2):17. doi: 10.1038/s41419-017-0068-6. PubMed PMID: 29339720.
3: Choi YJ, Zhou Y, Lee JY, Ryu CS, Kim YH, Lee K, Kim SK. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites. Food Chem Toxicol. 2018 Jan 3;112:205-215. doi: 10.1016/j.fct.2017.12.063. [Epub ahead of print] PubMed PMID: 29305929.
4: Rajalakshmi S, Vyawahare N, Pawar A, Mahaparale P, Chellampillai B. Current development in novel drug delivery systems of bioactive molecule plumbagin. Artif Cells Nanomed Biotechnol. 2018 Jan 3:1-10. doi: 10.1080/21691401.2017.1417865. [Epub ahead of print] PubMed PMID: 29298523.
5: Yu T, Xu YY, Zhang YY, Li KY, Shao Y, Liu G. Plumbagin suppresses the human large cell lung cancer cell lines by inhibiting IL-6/STAT3 signaling in vitro. Int Immunopharmacol. 2017 Dec 30;55:290-296. doi: 10.1016/j.intimp.2017.12.021. [Epub ahead of print] PubMed PMID: 29294439.
6: Giménez-Garzó C, Urios A, Agustí A, Mangas-Losada A, García-García R, Escudero-García D, Kosenko E, Ordoño JF, Tosca J, Giner-Durán R, Serra MA, Felipo V, Montoliu C. Cirrhotic patients with minimal hepatic encephalopathy have increased capacity to eliminate superoxide and peroxynitrite in lymphocytes, associated with cognitive impairment. Free Radic Res. 2018 Jan;52(1):118-133. doi: 10.1080/10715762.2017.1420183. PubMed PMID: 29262736.
7: Wu CJ, Chiu TT, Lin YT, Huang YW, Li LH, Yang TC. Role of smeU1VWU2X Operon in the Alleviation of Oxidative Stresses and the Occurrence of Sulfamethoxazole/trimethoprim-resistant Mutants in Stenotrophomonas maltophilia. Antimicrob Agents Chemother. 2017 Dec 4. pii: AAC.02114-17. doi: 10.1128/AAC.02114-17. [Epub ahead of print] PubMed PMID: 29203487.
8: Kim HJ, Yoo HY, Zhang YH, Kim WK, Kim SJ. Biphasic augmentation of alpha-adrenergic contraction by plumbagin in rat systemic arteries. Korean J Physiol Pharmacol. 2017 Nov;21(6):687-694. doi: 10.4196/kjpp.2017.21.6.687. Epub 2017 Oct 30. PubMed PMID: 29200912; PubMed Central PMCID: PMC5709486.
9: Vinothkumar R, Ceasar SA, Divyarupa A. Chemosuppressive effect of plumbagin on human non-small lung cancer cell xenotransplanted zebrafish. Indian J Cancer. 2017 Jan-Mar;54(1):253-256. doi: 10.4103/0019-509X.219580. PubMed PMID: 29199700.
10: Na S, Zhang J, Zhou X, Tang A, Huang D, Xu Q, Xue D, Qiu J. Plumbagin mediating GLUT1 suppresses the growth of human tongue squamous cell cancer. Oral Dis. 2017 Oct 28. doi: 10.1111/odi.12799. [Epub ahead of print] PubMed PMID: 29080392.
11: Qiu HY, Fu JY, Yang MK, Han HW, Wang PF, Zhang YH, Lin HY, Tang CY, Qi JL, Yang RW, Wang XM, Zhu HL, Yang YH. Identification of new shikonin derivatives as STAT3 inhibitors. Biochem Pharmacol. 2017 Dec 15;146:74-86. doi: 10.1016/j.bcp.2017.10.009. Epub 2017 Oct 21. PubMed PMID: 29066190.
12: Abedinpour P, Baron VT, Chrastina A, Rondeau G, Pelayo J, Welsh J, Borgström P. Plumbagin improves the efficacy of androgen deprivation therapy in prostate cancer: A pre-clinical study. Prostate. 2017 Dec;77(16):1550-1562. doi: 10.1002/pros.23428. Epub 2017 Oct 2. PubMed PMID: 28971491.
13: Ettelaie C, Collier MEW, Featherby S, Greenman J, Maraveyas A. Peptidyl-prolyl isomerase 1 (Pin1) preserves the phosphorylation state of tissue factor and prolongs its release within microvesicles. Biochim Biophys Acta. 2018 Jan;1865(1):12-24. doi: 10.1016/j.bbamcr.2017.09.016. Epub 2017 Sep 28. PubMed PMID: 28962834.
14: Messeha SS, Zarmouh NO, Mendonca P, Kolta MG, Soliman KFA. The attenuating effects of plumbagin on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells. J Neuroimmunol. 2017 Dec 15;313:129-137. doi: 10.1016/j.jneuroim.2017.09.007. Epub 2017 Sep 20. PubMed PMID: 28950995; PubMed Central PMCID: PMC5696062.
15: Hu W, Du W, Bai S, Lv S, Chen G. Phenoloxidase, an effective bioactivity target for botanical insecticide screening from green walnut husks. Nat Prod Res. 2017 Sep 20:1-4. doi: 10.1080/14786419.2017.1380015. [Epub ahead of print] PubMed PMID: 28931324.
16: Chao CC, Hou SM, Huang CC, Hou CH, Chen PC, Liu JF. Plumbagin induces apoptosis in human osteosarcoma through ROS generation, endoplasmic reticulum stress and mitochondrial apoptosis pathway. Mol Med Rep. 2017 Oct;16(4):5480-5488. doi: 10.3892/mmr.2017.7222. Epub 2017 Aug 10. PubMed PMID: 28849158.
17: Jeziorek M, Sykłowska-Baranek K, Pietrosiuk A. Hairy root cultures for the production of anti-cancer naphthoquinone compounds. Curr Med Chem. 2017 Aug 21. doi: 10.2174/0929867324666170821161844. [Epub ahead of print] PubMed PMID: 28828978.
18: Ito C, Matsui T, Takano M, Wu TS, Itoigawa M. Anti-cell proliferation effect of naphthoquinone dimers isolated from Plumbago zeylanica. Nat Prod Res. 2017 Aug 20:1-6. doi: 10.1080/14786419.2017.1366476. [Epub ahead of print] PubMed PMID: 28823173.
19: Li G, Peng Y, Zhao T, Lin J, Duan X, Wei Y, Ma J. Plumbagin Alleviates Capillarization of Hepatic Sinusoids In Vitro by Downregulating ET-1, VEGF, LN, and Type IV Collagen. Biomed Res Int. 2017;2017:5603216. doi: 10.1155/2017/5603216. Epub 2017 Jul 9. PubMed PMID: 28770223; PubMed Central PMCID: PMC5523349.
20: Higa M, Takashima Y, Yokaryo H, Harie Y, Suzuka T, Ogihara K. Naphthoquinone Derivatives from Diospyros maritima. Chem Pharm Bull (Tokyo). 2017;65(8):739-745. doi: 10.1248/cpb.c17-00178. PubMed PMID: 28768928.

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